molecular formula C25H30N4O2 B2494598 4-butoxy-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzamide CAS No. 1421515-10-7

4-butoxy-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzamide

Cat. No.: B2494598
CAS No.: 1421515-10-7
M. Wt: 418.541
InChI Key: ZZCJLQZOSIAVHK-UHFFFAOYSA-N
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Description

4-butoxy-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C25H30N4O2 and its molecular weight is 418.541. The purity is usually 95%.
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Scientific Research Applications

Potential in Diabetes Treatment

  • The discovery of heteroaryl-containing benzamide derivatives like 4-butoxy-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzamide has shown promise in the treatment of type 2 diabetes mellitus. A related compound, identified as a potent glucokinase activator, demonstrated a significant reduction in glucose levels in mice without the risk of hypoglycemia, making it a potential development candidate for diabetes treatment (Park et al., 2014).

Anticancer Applications

  • Some derivatives of this compound have been evaluated for their anticancer properties. Notably, certain pyridine-3-carbonitrile derivatives synthesized from similar benzamide structures showed notable cytotoxicity against human breast cancer cells, suggesting potential as anticancer agents (Mansour et al., 2021).

Photophysical Properties

  • Derivatives of this compound have been studied for their photophysical properties, such as luminescence and aggregation-enhanced emission, indicating potential applications in optical materials and sensors (Srivastava et al., 2017).

Development of PET Agents for Cancer Imaging

  • The synthesis of related pyrazolo[3,4-b]pyridine derivatives as potential PET (Positron Emission Tomography) agents for imaging specific cancer mutations, like B-Raf(V600E), has been researched. This could contribute significantly to cancer diagnosis and treatment monitoring (Wang et al., 2013).

Inhibitors of BCR-ABL Kinase

  • Compounds structurally similar to this compound have been proposed as inhibitors of BCR-ABL tyrosine kinase. This is significant for the treatment of chronic myelogenous leukemia (Hu et al., 2015).

Properties

IUPAC Name

4-butoxy-N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c1-2-3-16-31-23-10-8-20(9-11-23)25(30)27-18-21-17-24(19-12-14-26-15-13-19)29(28-21)22-6-4-5-7-22/h8-15,17,22H,2-7,16,18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCJLQZOSIAVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN(C(=C2)C3=CC=NC=C3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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